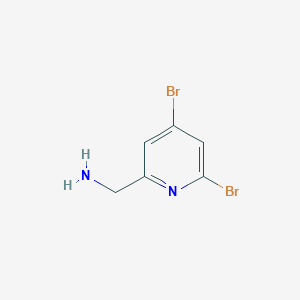
(4,6-Dibromopyridin-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,6-Dibromopyridin-2-yl)methanamine is an organic compound with the molecular formula C6H6Br2N2 It is a derivative of pyridine, where the 2-position is substituted with a methanamine group and the 4 and 6 positions are substituted with bromine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4,6-Dibromopyridin-2-yl)methanamine typically involves the bromination of pyridine derivatives followed by the introduction of the methanamine group. One common method involves the bromination of 2-pyridinemethanamine using bromine in the presence of a suitable solvent and catalyst. The reaction conditions often include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: (4,6-Dibromopyridin-2-yl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The methanamine group can be oxidized to form corresponding imines or reduced to form primary amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products:
- Substituted pyridines with various functional groups.
- Imines or primary amines from oxidation or reduction reactions.
- Biaryl compounds from coupling reactions .
Wissenschaftliche Forschungsanwendungen
(4,6-Dibromopyridin-2-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of (4,6-Dibromopyridin-2-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The bromine atoms and methanamine group can form hydrogen bonds, coordinate with metal ions, or participate in hydrophobic interactions, influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
(2,6-Dibromopyridin-4-yl)methanamine: Similar structure but different substitution pattern, leading to distinct reactivity and applications.
(6-Bromopyridin-2-yl)methanamine: Contains only one bromine atom, resulting in different chemical properties and reactivity
Uniqueness: (4,6-Dibromopyridin-2-yl)methanamine is unique due to the specific positioning of the bromine atoms, which influences its electronic properties and reactivity. This unique substitution pattern allows for selective functionalization and diverse applications in various fields .
Eigenschaften
Molekularformel |
C6H6Br2N2 |
|---|---|
Molekulargewicht |
265.93 g/mol |
IUPAC-Name |
(4,6-dibromopyridin-2-yl)methanamine |
InChI |
InChI=1S/C6H6Br2N2/c7-4-1-5(3-9)10-6(8)2-4/h1-2H,3,9H2 |
InChI-Schlüssel |
SARCKGMSSIDYJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1CN)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-3-azabicyclo[4.1.0]heptan-6-amine](/img/structure/B13003875.png)

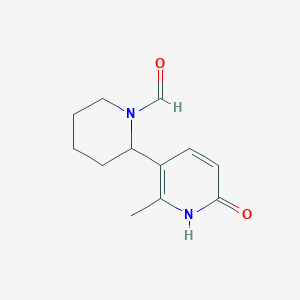
![Methyl 4,5-dihydroxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B13003892.png)
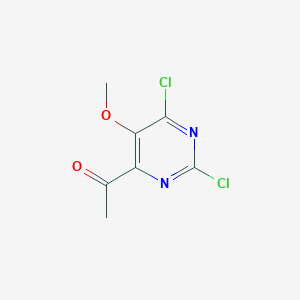
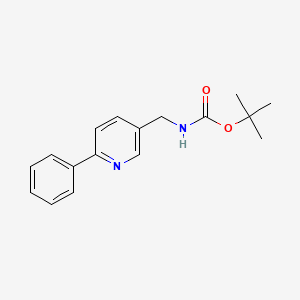

![(2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)methanamine](/img/structure/B13003920.png)
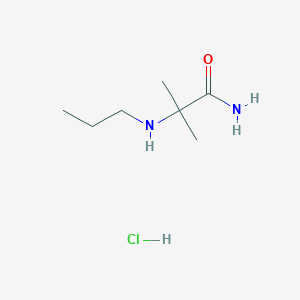
![7-Methyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B13003945.png)
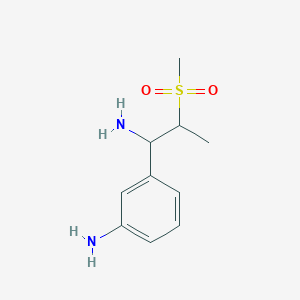

![tert-Butyl 10-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13003967.png)

